molecular formula C22H26ClFN2O4S B11336184 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11336184
M. Wt: 469.0 g/mol
InChI Key: XLHVEXRWXARMCX-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and multiple substituents such as chloro, fluoro, and methanesulfonyl groups.

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methanesulfonyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonyl group can enhance its binding affinity to certain proteins, leading to inhibition or activation of specific pathways. The piperidine ring and carboxamide group also play crucial roles in its biological activity.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. For example:

    1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE: Lacks the carboxamide group, which may result in different biological activity.

    N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Lacks the methanesulfonyl group, affecting its chemical reactivity and binding properties.

The unique combination of substituents in 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C22H26ClFN2O4S

Molecular Weight

469.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26ClFN2O4S/c1-15(2)30-18-6-3-5-17(13-18)25-22(27)16-9-11-26(12-10-16)31(28,29)14-19-20(23)7-4-8-21(19)24/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,25,27)

InChI Key

XLHVEXRWXARMCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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